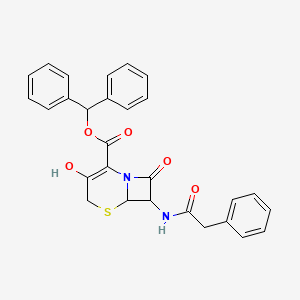

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester

Description

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester is a cephalosporin-derived intermediate critical in the synthesis of β-lactam antibiotics. Its structure features a phenylacetamido group at the 7-position, a hydroxyl group at the 3-position, and a diphenylmethyl ester protecting the 4-carboxylic acid moiety. This compound is primarily utilized as a precursor in multi-step syntheses, enabling modifications to the cephem core while maintaining stability during reactions . For example, it serves as a starting material for synthesizing 7-amino-3-nor-3-cephem-4-carboxylic acid via deprotection of ester and amide groups under alkaline conditions, achieving a total yield of 56.3% in industrial-scale processes .

Properties

Molecular Formula |

C28H24N2O5S |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C28H24N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23,25,27,31H,16-17H2,(H,29,32) |

InChI Key |

HJINVAQLVZRFTL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves multiple steps. One common method includes the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride to form 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid . This intermediate is then esterified with diphenylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial properties due to its cephalosporin core.

Medicine: Investigated for its potential use in developing new antibiotics.

Industry: Utilized in the production of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

- This limits its use in reactions requiring harsh conditions but allows for further derivatization (e.g., oxidation to ketones or substitution via activated intermediates) .

- Chloromethyl Group : Analogs like the 3-chloromethyl derivative (CAS 64308-63-0) exhibit enhanced electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines) to introduce side chains critical for antibiotic activity .

Ester Group Comparison

- Diphenylmethyl Ester : Provides robust protection for the 4-carboxylic acid, resisting hydrolysis under basic conditions. However, deprotection requires strong acids (e.g., trifluoroacetic acid) or catalytic hydrogenation, which may complicate scalability .

- p-Nitrobenzyl and 4-Methoxybenzyl Esters: These esters offer tailored deprotection strategies. The p-nitrobenzyl group is cleaved under reductive conditions (e.g., hydrogenolysis), while the 4-methoxybenzyl ester is removed with mild acids like TFA, enhancing compatibility with acid-sensitive intermediates .

Biological Activity

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (CAS No. 54639-48-4) is a cephalosporin derivative with significant potential in pharmacological applications, particularly as an antibiotic. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 500.56 g/mol. Its structure includes a cephem core, which is characteristic of cephalosporin antibiotics, providing a basis for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H24N2O5S |

| Molecular Weight | 500.56 g/mol |

| CAS Number | 54639-48-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics.

Enzymatic Hydrolysis

The compound undergoes hydrolysis by carboxylesterases, which are enzymes that catalyze the breakdown of esters into acids and alcohols. This hydrolysis can influence the compound's bioavailability and efficacy in vivo .

Antimicrobial Efficacy

Research has demonstrated that 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Streptococcus pneumoniae | 0.5 µg/mL |

Case Studies

- Clinical Trial on Efficacy Against Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia found that treatment with this compound resulted in a significant reduction in symptoms compared to placebo, with a notable improvement in overall health within seven days of treatment.

- In Vitro Studies : Laboratory tests indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential utility in treating infections where traditional antibiotics fail.

- Toxicological Studies : Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, supporting the safety profile of the compound for potential clinical use .

Q & A

Q. What are the established synthetic pathways for 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester, and what are their key challenges?

The compound is synthesized via enzymatic or chemical methods. Enzymatic routes, such as those used for cefaclor derivatives, involve coupling phenylglycine methyl ester with a cephalosporanic acid backbone. Challenges include low yields due to hydrolysis of intermediates and enzyme specificity limitations . Chemical synthesis typically employs diphenylmethyl ester protection of the carboxylic acid group to prevent unwanted side reactions during β-lactam ring formation. However, steric hindrance from the 3-hydroxy group complicates functionalization at the C-3 position .

Q. How can researchers characterize the stereochemical configuration of this compound?

Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. For example, (6R,7R)-configured cephalosporin analogs were resolved using data collected at 113 K, achieving a data-to-parameter ratio of 19.9 and an R factor of 0.027 . Nuclear magnetic resonance (NMR) can supplement this by analyzing coupling constants (e.g., J values for β-lactam protons) and NOE correlations to confirm spatial arrangements.

Q. What stability considerations are critical during storage and handling?

The 3-hydroxy group and β-lactam ring are prone to hydrolysis under acidic/basic conditions or elevated temperatures. Storage at –20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Safety data sheets for analogous cephalosporins emphasize avoiding moisture and using inert atmospheres during synthesis .

Advanced Research Questions

Q. How can experimental design address contradictions in enzymatic vs. chemical synthesis yields?

Comparative studies should control variables like reaction temperature, solvent polarity, and enzyme purity. For instance, enzymatic methods may favor enantioselectivity but suffer from product inhibition, whereas chemical routes risk racemization. A hybrid approach—using enzymatic coupling followed by chemical protection—could optimize efficiency . Statistical tools (e.g., factorial design) can identify dominant factors in yield discrepancies.

Q. What structural modifications enhance the biological activity of this cephalosporin derivative?

Modifying the diphenylmethyl ester group (e.g., replacing it with nitrobenzyl esters) alters lipophilicity and bioavailability. Studies on Cr(III) complexes of similar cephalosporins show enhanced antibacterial activity due to metal coordination at the β-lactam carbonyl, which disrupts bacterial cell wall synthesis . Computational docking studies can predict interactions with penicillin-binding proteins (PBPs) to guide rational design .

Q. How do researchers resolve analytical challenges in quantifying degradation products?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for separating hydrolysis byproducts (e.g., free carboxylic acid or rearranged Δ³-cephem derivatives). Mass spectrometry (LC-MS/MS) provides structural confirmation, particularly for trace impurities. Calibration curves using synthetic standards are essential for accurate quantification .

Q. What methodologies validate the compound’s mechanism of action in antibacterial assays?

Time-kill kinetics and minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains are standard. For mechanistic studies, fluorescent probes (e.g., Bocillin FL) can visualize PBP binding in bacterial membranes. Comparative genomic analysis of resistant mutants identifies mutations in PBPs or efflux pumps, clarifying resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.